6-Fluoro-2-methylquinoline-3-carboxylic acid
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Overview
Description
6-Fluoro-2-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 6-Fluoro-2-methylquinoline-3-carboxylic acid is 1S/C11H8FNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
6-Fluoro-2-methylquinoline-3-carboxylic acid is a solid substance .Scientific Research Applications
Synthesis and Configurational Studies
- 6-Fluoro-2-methylquinoline-3-carboxylic acid has been utilized in the synthesis of various compounds. For example, it played a crucial role in synthesizing the optically active form of flumequine, an antibacterial agent, through a series of chemical transformations starting from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Bálint et al., 1999).
Antibacterial Applications
- This compound has been a precursor in the development of various antibacterial agents. For instance, it has been used in the synthesis of broad-spectrum antibacterial agents, as evidenced by the synthesis of specific quinolone derivatives (Goueffon et al., 1981).
- Research also indicates that derivatives of 6-fluoro-2-methylquinoline-3-carboxylic acid have shown potent antibacterial properties against both Gram-positive and Gram-negative bacteria. This includes the synthesis and evaluation of various quinolone derivatives for their antibacterial efficacy (Koga et al., 1980).
Novel Quinolone Antibacterials
- The compound has been central to the creation of novel 5-amino-6-methylquinoline carboxylic acids, leading to the development of new quinolone antibacterial agents. These agents have shown comparable or better activity against certain bacteria compared to existing antibacterial drugs (Hong et al., 1997).
Chemical Synthesis and Intermediates
- It serves as an important intermediate in the chemical synthesis of various fluoroquinolones. The research in this area encompasses the synthesis of ethyl esters and carboxylates that are significant in the development of fluoroquinolone-based drugs (Rádl, 1994).
Antimicrobial Studies
- The compound's derivatives have been studied for their antimicrobial properties. This includes the synthesis and evaluation of 4-thiazolidinones based on fluoroquinolone structures, which have been tested for both antifungal and antibacterial activities (Patel & Patel, 2010).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-2-methylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRUQEILFHQVHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351178 |
Source
|
Record name | 6-fluoro-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methylquinoline-3-carboxylic acid | |
CAS RN |
461026-47-1 |
Source
|
Record name | 6-fluoro-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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